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Compound of Interest

Compound Name: Dodecylcyclohexane

Cat. No.: B156805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dodecylcyclohexane (C₁₈H₃₆), a saturated hydrocarbon. The information presented includes

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)

data, which are crucial for the structural elucidation and characterization of this compound.

Detailed experimental protocols are also provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy of dodecylcyclohexane reveals signals corresponding to

the different types of protons present in the molecule. Due to the conformational flexibility of the

cyclohexane ring and the long alkyl chain, the spectrum consists of overlapping multiplets in

the upfield region, characteristic of saturated hydrocarbons.

Table 1: Predicted ¹H NMR Chemical Shifts for Dodecylcyclohexane
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

-CH₃ (terminal methyl) 0.88 Triplet

-(CH₂)₁₀- (alkyl chain) 1.25 Multiplet

-CH₂- (adjacent to

cyclohexane)
1.18 Multiplet

Cyclohexane protons 0.8-1.7 Multiplet

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon

environments within the dodecylcyclohexane molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecylcyclohexane

Carbon Atom Predicted Chemical Shift (ppm)

C1 (cyclohexane, substituted) 38.3

C2, C6 (cyclohexane) 33.8

C3, C5 (cyclohexane) 27.2

C4 (cyclohexane) 26.8

C1' (alkyl chain, attached to ring) 33.8

C2' 28.1

C3' - C9' 29.7 - 30.1

C10' 32.4

C11' 23.1

C12' (terminal methyl) 14.2

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of dodecylcyclohexane is

characteristic of a saturated alkane, showing prominent C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for Dodecylcyclohexane

Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong
C-H asymmetric stretching

(CH₂)

2853 Strong
C-H symmetric stretching

(CH₂)

1465 Medium C-H scissoring (bending) (CH₂)

1448 Medium
C-H asymmetric bending (CH₃)

and scissoring (CH₂)

722 Weak CH₂ rocking

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The electron ionization (EI) mass spectrum of dodecylcyclohexane
shows a molecular ion peak and a series of fragment ions resulting from the cleavage of the

alkyl chain and the cyclohexane ring.

Table 4: Major Fragments in the Mass Spectrum of Dodecylcyclohexane
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m/z Relative Intensity (%) Possible Fragment

252 5 [M]⁺ (Molecular Ion)

169 15 [C₁₂H₂₅]⁺

83 100
[C₆H₁₁]⁺ (Cyclohexyl cation) -

Base Peak

82 60 [C₆H₁₀]⁺

69 45 [C₅H₉]⁺

55 70 [C₄H₇]⁺

41 55 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: A dilute solution of dodecylcyclohexane is prepared in a deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.
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Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline

corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 100 MHz or higher).

Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-50 ppm.

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and

baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As dodecylcyclohexane is a liquid at room temperature, a neat spectrum

can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.[1]

FTIR Spectroscopy:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two).

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
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Processing: A background spectrum of the clean salt plates is first recorded and then

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification.

GC-MS Analysis:

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source (e.g., Agilent GC-MS system).

GC Conditions:

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 230 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of

the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dodecylcyclohexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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